

# An In-depth Technical Guide to 2-Amino-N-benzylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-amino-N-benzylbenzamide**

Cat. No.: **B1267937**

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-amino-N-benzylbenzamide**, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential biological activities.

## Chemical Identity and Synonyms

CAS Number: 5471-20-5[\[1\]](#)

Molecular Formula: C<sub>14</sub>H<sub>14</sub>N<sub>2</sub>O[\[1\]](#)

IUPAC Name: **2-amino-N-benzylbenzamide**[\[2\]](#)

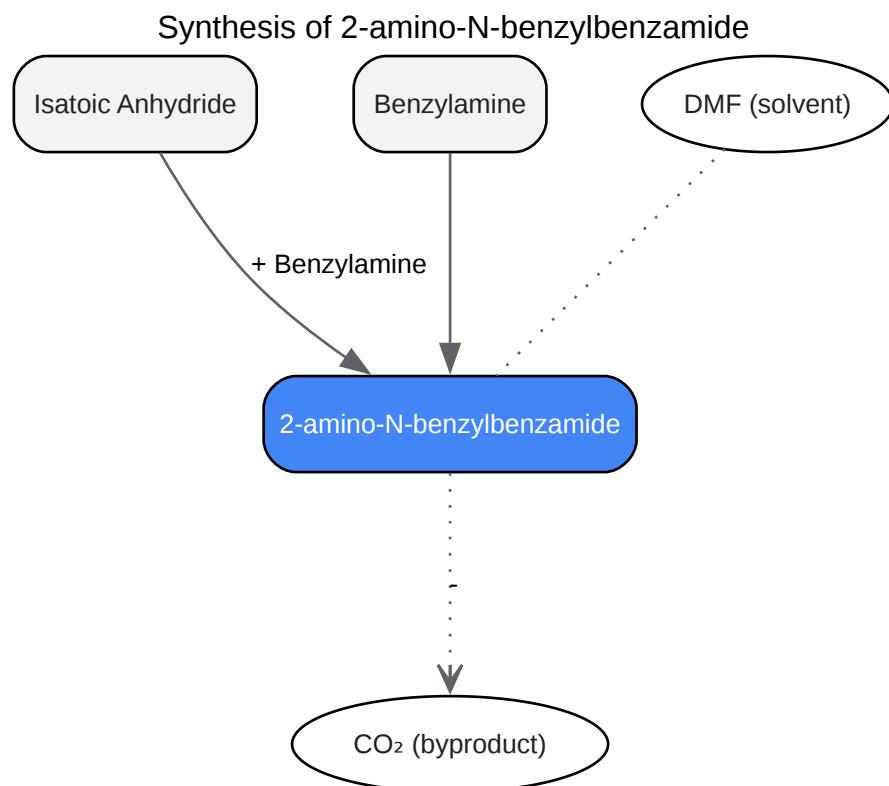
Synonyms:[\[2\]](#)

- Benzamide, 2-amino-N-(phenylmethyl)-
- 2-amino-N-(phenylmethyl)benzamide
- 2-azanyl-N-(phenylmethyl)benzamide
- (2-aminophenyl)-N-benzylcarboxamide
- N-benzylanthranilamide

- NSC26020

## Physicochemical and Computed Properties

A summary of the key quantitative data for **2-amino-N-benzylbenzamide** is presented in the table below. It is important to note that while some data is from experimental sources, a portion is derived from computational models.


| Property                       | Value               | Source                    |
|--------------------------------|---------------------|---------------------------|
| Molecular Weight               | 226.27 g/mol        | PubChem[3]                |
| Monoisotopic Mass              | 226.110613074 Da    | PubChem (Computed)[3]     |
| Melting Point                  | 125-126 °C          | Supporting Information[1] |
| XLogP3                         | 2.1                 | PubChem (Computed)[3]     |
| Hydrogen Bond Donor Count      | 2                   | PubChem (Computed)[3]     |
| Hydrogen Bond Acceptor Count   | 2                   | PubChem (Computed)[3]     |
| Rotatable Bond Count           | 3                   | PubChem (Computed)        |
| Topological Polar Surface Area | 55.1 Å <sup>2</sup> | PubChem (Computed)[3]     |
| Heavy Atom Count               | 17                  | PubChem (Computed)        |
| Formal Charge                  | 0                   | PubChem (Computed)        |
| Complexity                     | 249                 | PubChem (Computed)[3]     |

## Synthesis and Experimental Protocols

The synthesis of **2-amino-N-benzylbenzamide** can be achieved through the reaction of isatoic anhydride with benzylamine. A detailed experimental protocol is provided below.

### Synthesis of 2-amino-N-benzylbenzamide

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **2-amino-N-benzylbenzamide**.

Experimental Protocol:

To a solution of isatoic anhydride (5.95 mmol, 1000 mg) in dimethylformamide (DMF, 29.5 mL), benzylamine (5.95 mmol, 0.65 mL) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by column chromatography using a hexane:EtOAc (3:1) solvent system. The pure compound is obtained as a white solid upon recrystallization, with a reported yield of 82%.<sup>[1]</sup>

## Characterization Protocols

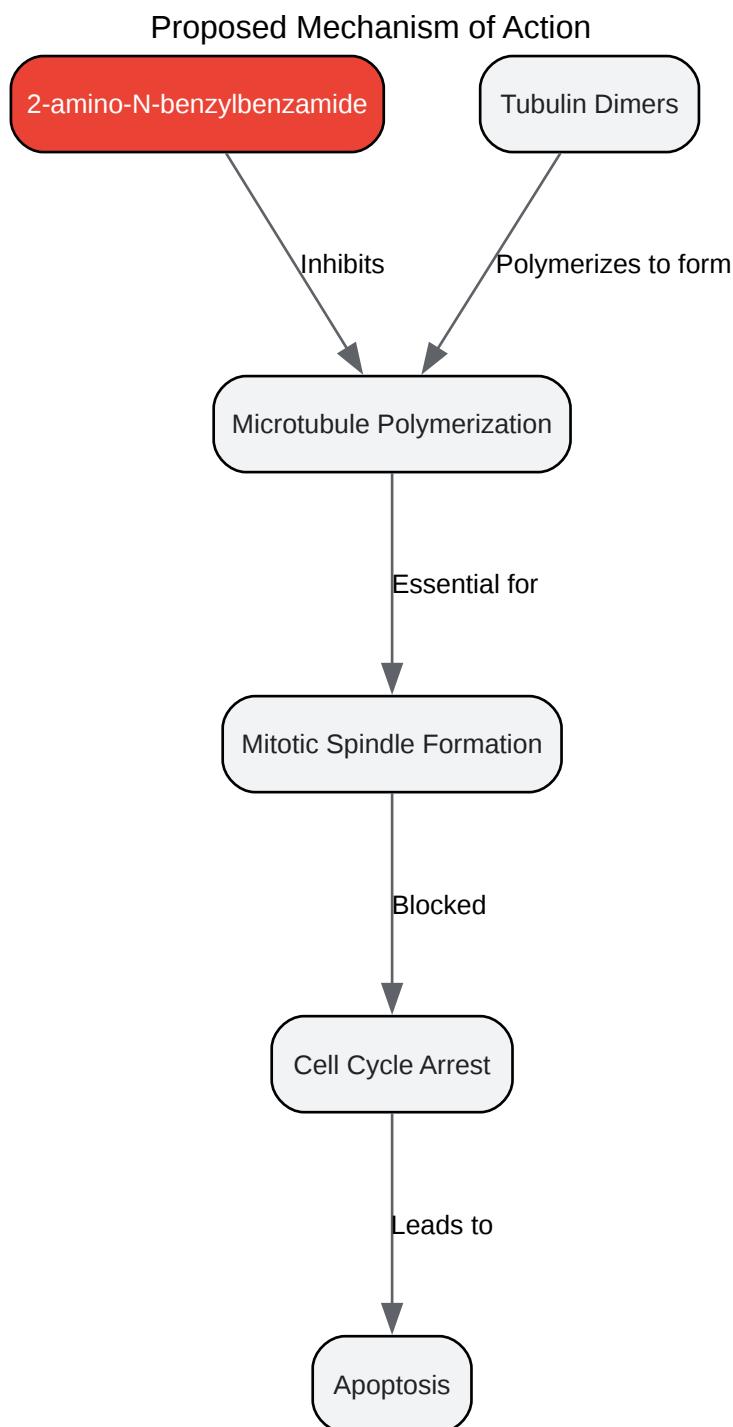
- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H-NMR spectra can be recorded on a 400 MHz spectrometer using DMSO-d<sub>6</sub> as the solvent.<sup>[1]</sup>

- Melting Point: The melting point can be determined using a standard melting point apparatus.

## Potential Biological Activities and Experimental Protocols

While extensive biological data for **2-amino-N-benzylbenzamide** is not widely available, research on related compounds suggests potential antimicrobial and anticancer activities.

### Antimicrobial Activity


Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties.[\[4\]](#)

Experimental Protocol - Antimicrobial Screening (Agar Well Diffusion Method):

- A standardized inoculum of the test microorganism (e.g., *Bacillus subtilis*, *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Escherichia coli*, *Aspergillus fumigatus*, *Candida albicans*) is spread on the surface of an appropriate agar medium.
- Wells of 6-8 mm in diameter are created in the agar using a sterile borer.
- A solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration is added to the wells.
- A solvent control and a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, clotrimazole for fungi) are also run in parallel.
- The plates are incubated at an appropriate temperature and duration for the specific microorganism.
- The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

### Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, a mechanism relevant to cancer chemotherapy.[\[5\]](#)



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-N-benzylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267937#2-amino-n-benzylbenzamide-cas-number-and-synonyms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)